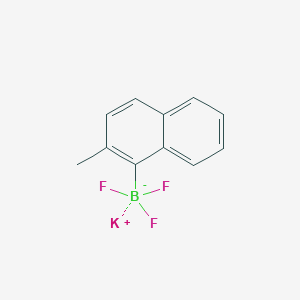
tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:
Methoxylation: The addition of a methoxy group at the 6th position.
Formation of the tert-butyl ester: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the bromine atom at the 7th position.
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the methoxy group at the 6th position.
tert-Butyl 7-bromo-6-methoxyisoquinoline-2(1H)-carboxylate: Lacks the dihydro component.
Uniqueness
The presence of both the bromine atom and the methoxy group in tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique chemical properties, such as increased reactivity and potential biological activity. These features make it a valuable compound for research and development in various scientific disciplines.
Propriétés
Formule moléculaire |
C15H20BrNO3 |
|---|---|
Poids moléculaire |
342.23 g/mol |
Nom IUPAC |
tert-butyl 7-bromo-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-6-5-10-8-13(19-4)12(16)7-11(10)9-17/h7-8H,5-6,9H2,1-4H3 |
Clé InChI |
YVYVZNNZMKJWBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)





![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)
